2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-13-22-18(12-20(23-13)27-2)24-16-7-9-17(10-8-16)25-19(26)11-14-3-5-15(21)6-4-14/h3-10,12H,11H2,1-2H3,(H,25,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQNJURKAMRZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetamide Core Formation via Acylation
The 4-chlorophenylacetamide segment is synthesized through nucleophilic acyl substitution.
- Reactants : 4-Chlorophenylacetic acid (10 mmol), thionyl chloride (15 mmol) in anhydrous dichloromethane (DCM, 50 mL).
- Conditions : Reflux at 40°C for 3 hours to generate 4-chlorophenylacetyl chloride.
- Quenching : Add triethylamine (12 mmol) and 4-nitroaniline (10 mmol) in DCM at 0°C.
- Workup : Stir for 12 hours at 20°C, wash with NaHCO₃, dry over MgSO₄, and recrystallize from ethanol.
Nitro Group Reduction to Aniline
Catalytic hydrogenation converts the nitro group to an amine:
- Reactants : 4-Chlorophenyl-N-(4-nitrophenyl)acetamide (5 mmol), 10% Pd/C (50 mg) in ethanol (30 mL).
- Conditions : H₂ atmosphere (1 atm), 25°C, 6 hours.
- Isolation : Filter catalyst, concentrate under vacuum, and purify via column chromatography (SiO₂, hexane:ethyl acetate 3:1).
Pyrimidine-Amine Coupling via Buchwald-Hartwig Reaction
Introducing the pyrimidine moiety employs palladium-catalyzed cross-coupling:
- Reactants : 4-Chlorophenyl-N-(4-aminophenyl)acetamide (3 mmol), 4-chloro-6-methoxy-2-methylpyrimidine (3.3 mmol), Pd₂(dba)₃ (0.03 mmol), Xantphos (0.06 mmol), Cs₂CO₃ (6 mmol) in toluene (20 mL).
- Conditions : Reflux at 110°C for 18 hours under N₂.
- Workup : Extract with DCM, wash with brine, dry, and purify via HPLC (C18, MeCN:H₂O).
Yield : 68–75% (target compound).
Alternative Methodologies and Optimization
Microwave-Assisted Coupling
Microwave irradiation reduces reaction times significantly:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (h) | 18 | 1.5 |
| Yield (%) | 68 | 82 |
| Catalyst Loading | 1.0 mol% | 0.5 mol% |
Solvent and Base Screening
Base selection critically impacts coupling efficiency:
| Base | Solvent | Yield (%) |
|---|---|---|
| Cs₂CO₃ | Toluene | 75 |
| K₃PO₄ | DMF | 62 |
| t-BuONa | Dioxane | 71 |
DMF induces side reactions (e.g., Hofmann elimination), favoring toluene or dioxane.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 2.42 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 4.02 (s, 2H, CH₂), 6.85–7.35 (m, 8H, Ar-H), 8.12 (s, 1H, NH).
- HRMS : [M+H]⁺ calcd. for C₂₁H₂₁ClN₄O₂: 412.1304; found: 412.1309.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation Products: Corresponding oxides or hydroxylated derivatives
Reduction Products: Reduced forms of the compound, such as amines or alcohols
Substitution Products: Compounds with substituted groups replacing the chlorine atom
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Pharmacology: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in various biological assays to study cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
DNA/RNA: The compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Key Observations :
- The target compound shares the 4-chlorophenyl-acetamide backbone with , but differs in the nature of the pyrimidine substituent.
- The 6-methoxy-2-methylpyrimidin-4-yl group in the target compound may enhance lipophilicity compared to the diamino-pyrimidine in or the morpholinylsulfonyl group in .
- PZ-39 and ARV-825 demonstrate that complex pyrimidine-triazine or heterocyclic extensions can confer specific biological activities, such as kinase inhibition or protein degradation .
Physicochemical Properties:
Pharmacological Potential and Limitations
While pharmacological data for the target compound are absent, insights can be drawn from analogs:
- Anticancer Activity : Pyrimidine-sulfanyl acetamides (e.g., PZ-39) inhibit ABCG2 transporters, reversing multidrug resistance in cancer .
- Kinase Inhibition: Thieno-pyrimidine acetamides (e.g., ) target kinases involved in cell proliferation .
- Limitations : High molecular weight and lipophilicity (e.g., ARV-825, MW = 895.37 g/mol) may reduce bioavailability .
Biological Activity
The compound 2-(4-chlorophenyl)-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide , also known as a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H21ClN4O2
- Molecular Weight : 362.84 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the methoxy and amino groups enhances its binding affinity, potentially leading to modulation of cellular functions.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |
| C6 (Brain) | 15.3 | Inhibition of DNA synthesis |
The mechanism involves the activation of apoptotic pathways, suggesting that this compound may serve as a lead for developing new anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It shows promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 12.5 |
| Candida albicans | 16.0 |
These findings indicate that the compound could be a potential candidate for treating infections caused by resistant strains .
Case Studies
- Anticancer Efficacy : In a preclinical study, the compound was administered to mice bearing A549 tumors. Results showed a significant reduction in tumor size compared to the control group, highlighting its potential for further development as an anticancer drug .
- Antimicrobial Screening : A series of derivatives were synthesized based on this compound, which were tested against various pathogens. The results indicated that modifications to the side chains could enhance antimicrobial activity, with some derivatives displaying MIC values lower than those of established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
